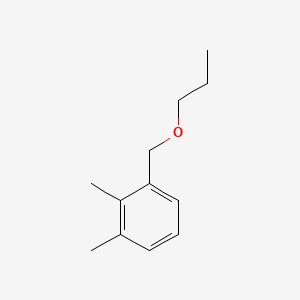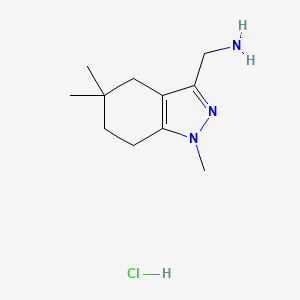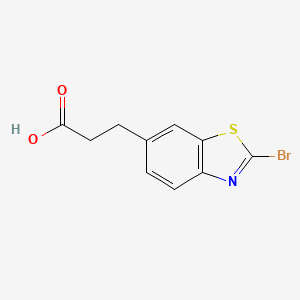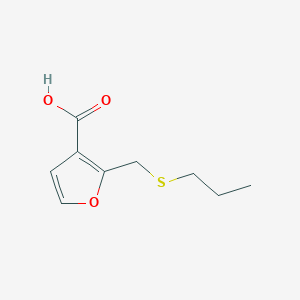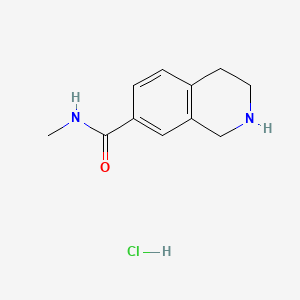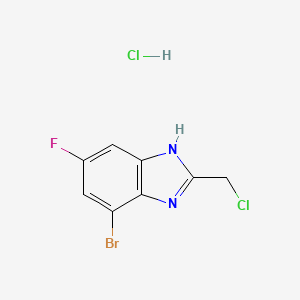
7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride typically involves the halogenation of a benzodiazole precursor. The process may include the following steps:
Halogenation: Introduction of bromine and fluorine atoms into the benzodiazole ring.
Chloromethylation: Addition of a chloromethyl group to the benzodiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Chemical Synthesis: Utilized as a building block in the synthesis of more complex molecules.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
- 2-(chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride
- 5-bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness
7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride is unique due to its specific combination of halogen atoms and the benzodiazole scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6BrCl2FN2 |
|---|---|
Molekulargewicht |
299.95 g/mol |
IUPAC-Name |
4-bromo-2-(chloromethyl)-6-fluoro-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C8H5BrClFN2.ClH/c9-5-1-4(11)2-6-8(5)13-7(3-10)12-6;/h1-2H,3H2,(H,12,13);1H |
InChI-Schlüssel |
KPODDCAZHZNWON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=N2)CCl)Br)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
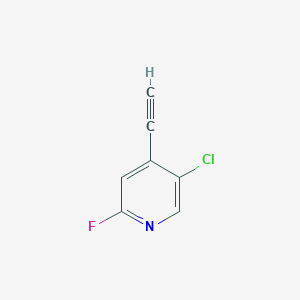
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
